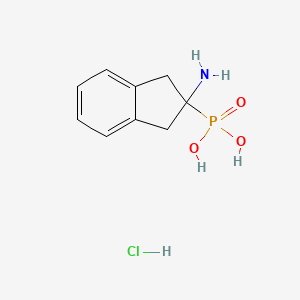

2-Aminoindan-2-phosphonic acid hydrochloride

Beschreibung

BenchChem offers high-quality 2-Aminoindan-2-phosphonic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminoindan-2-phosphonic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-amino-1,3-dihydroinden-2-yl)phosphonic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO3P.ClH/c10-9(14(11,12)13)5-7-3-1-2-4-8(7)6-9;/h1-4H,5-6,10H2,(H2,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZDWKUDNIOOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(N)P(=O)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClNO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Inhibition of Phenylalanine Ammonia-Lyase (PAL) with 2-Aminoindan-2-phosphonic Acid (AIP)

Executive Summary

Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24) is the gateway enzyme of the general phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. While various inhibitors exist, 2-Aminoindan-2-phosphonic acid (AIP) stands out as a highly potent, competitive, and slow-binding inhibitor. Its structural rigidity and phosphonic acid moiety allow it to mimic the transition state of the deamination reaction with nanomolar affinity (

This guide provides a rigorous technical analysis of AIP, detailing its kinetic mechanism, structural basis for potency, and a self-validating protocol for its application in metabolic engineering and enzymatic assays.

Structural Biology and Mechanistic Insight

The Structural Mimicry

The potency of AIP stems from its ability to act as a transition-state analogue . The enzymatic deamination of phenylalanine involves a carbanion-like transition state.

-

Conformational Constraint: The indane ring of AIP locks the side chain in a specific conformation that overlaps with the planar transition state of phenylalanine, reducing the entropic penalty of binding.

-

Phosphonic Acid Moiety: Unlike the carboxylate group of phenylalanine, the phosphonic acid group (

) presents a tetrahedral geometry that mimics the transition state geometry more effectively than planar carboxylates.

Slow-Binding Inhibition Mechanism

Unlike simple competitive inhibitors that establish rapid equilibrium, AIP exhibits slow-binding kinetics . The formation of the Enzyme-Inhibitor (E-I) complex occurs in a time-dependent manner, often involving a conformational change in the enzyme after the initial collision.

Kinetic Pathway:

Where

Pathway Visualization

The following diagram illustrates the competitive blockade of the phenylpropanoid pathway by AIP.

Figure 1: Mechanism of Action. AIP competes with Phenylalanine for the PAL active site, forming a stable, slow-dissociating complex that halts downstream phenylpropanoid synthesis.

Kinetic Characterization

To use AIP effectively, one must understand its kinetic constants. The values below represent high-purity AIP against Parsley PAL-1, a standard reference model.

Comparative Kinetic Data

| Parameter | Value | Unit | Significance |

| nM | Indicates extremely high affinity (approx. 1000x stronger than many substrate analogs). | ||

| Relatively slow association, confirming the "slow-binding" classification.[1][2] | |||

| Very slow dissociation, implying the inhibitor stays bound for minutes to hours. | |||

| Mode of Inhibition | Competitive | N/A |

Data Source: Appert et al. (2003) and Zoń & Amrhein (1992).

Validated Experimental Protocols

Protocol Design Philosophy

Because AIP is a slow-binding inhibitor, standard steady-state assays initiated by adding enzyme to a mixture of substrate and inhibitor will yield incorrect

Reagents and Buffer Preparation

-

Assay Buffer: 100 mM Tris-HCl, pH 8.8. (PAL pH optimum is typically alkaline).

-

Substrate Stock: 50 mM L-Phenylalanine in Assay Buffer.

-

AIP Stock: 1 mM AIP in water (store at -20°C). Dilute serially for assay.

-

Stop Solution: 6 M HCl.

Spectrophotometric Inhibition Assay (Step-by-Step)

-

Enzyme Pre-Incubation (Critical Step):

-

In a UV-transparent microplate or quartz cuvette, mix:

- PAL Enzyme preparation.

- AIP solution (varying concentrations: 0, 1, 5, 10, 50, 100 nM).

- Assay Buffer.

-

Incubate at 30°C for 20 minutes . This allows the slow-binding equilibrium (

) to occur.

-

-

Reaction Initiation:

-

Add

of L-Phenylalanine substrate (final concentration saturating, e.g., 10 mM). -

Total volume:

.

-

-

Measurement:

-

Monitor Absorbance at 290 nm (

) continuously for 30 minutes. -

Note: Cinnamic acid absorbs strongly at 290 nm (

).

-

-

Data Analysis (Dixon Plot):

-

Calculate the initial velocity (

) from the linear portion of the absorbance curve. -

Plot

(y-axis) vs. [AIP] (x-axis). -

For competitive inhibition, the intersection of lines from different substrate concentrations yields

.

-

Experimental Workflow Diagram

Figure 2: Validated Assay Workflow. The pre-incubation step is mandatory for accurate characterization of slow-binding inhibitors like AIP.

Applications in Metabolic Engineering

AIP is not merely a kinetic curiosity; it is a precision tool for dissecting plant metabolism.

-

Metabolic Flux Analysis: By titrating AIP into plant cell cultures, researchers can block the entry point to the phenylpropanoid pathway. This allows for the determination of the turnover rates of downstream metabolites (lignins, flavonoids, anthocyanins).

-

Chemical Knockout: AIP serves as a chemical alternative to genetic knockouts (PAL-RNAi). It allows for temporal control of inhibition, which is impossible with constitutive genetic knockdowns.

-

Structural Studies: Because AIP locks the enzyme in a specific conformation, co-crystallization of PAL with AIP has been instrumental in mapping the active site architecture and the "lid" loop dynamics that control substrate access.

References

-

Zoń, J., & Amrhein, N. (1992).[1] 2-Aminoindan-2-phosphonic acid is a potent inhibitor of phenylalanine ammonia-lyase.[2][3][4][5] Liebigs Annalen der Chemie, 1992(6), 625-628.

-

Appert, C., Zoń, J., & Amrhein, N. (2003).[1][2] Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[2] Phytochemistry, 62(3), 415-422.[2]

-

Miziak, P., et al. (2007).[3] Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid.[3] Phytochemistry, 68(4), 407-415.[3]

-

Cheng, X., et al. (2005). Effects of 2-aminoindan-2-phosphonic acid on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola. Plant Cell Reports.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Structural and Functional Homology of 2-Aminoindan-2-phosphonic Acid (AIP) to Phenylalanine

Executive Summary

2-Aminoindan-2-phosphonic acid (AIP) is a conformationally constrained, transition-state analog of phenylalanine (Phe).[1][2] While it shares the fundamental aromatic pharmacophore of phenylalanine, it differs critically in two domains:

-

Conformational Locking: The ethylamine side chain of phenylalanine is cyclized into an indan ring, restricting rotation around the

and -

Bioisosteric Substitution: The planar carboxylate group (-COOH) is replaced by a tetrahedral phosphonic acid group (-PO

H

This guide validates AIP not merely as a structural mimic, but as a potent slow-binding inhibitor (

Part 1: Structural Analysis & Homology

To understand the utility of AIP, one must analyze its superposition with Phenylalanine. In drug design, the "indan" scaffold is frequently used to lock the bioactive conformation of phenylethylamines.

Structural Superposition

-

Phenylalanine: Flexible side chain. The phenyl ring can rotate freely.

-

AIP: The

-carbon and the

The Phosphonate Bioisostere

The substitution of carboxylic acid with phosphonic acid is the functional driver of AIP's activity.

-

Geometry: Carboxylates are planar (

). Phosphonates are tetrahedral ( -

Mechanism: The enzymatic deamination of phenylalanine by PAL proceeds through a transition state involving a tetrahedral intermediate. AIP mimics this geometry, acting as a "transition state analogue."

Visualization of Structural Relationships

Figure 1: Structural evolution from Phenylalanine to AIP. Note that the carboxylic indan analog remains a substrate, whereas the phosphonic modification confers inhibitory activity.

Part 2: Biological Mechanism (The "Why")

The primary application of AIP is the inhibition of Phenylalanine Ammonia Lyase (PAL) , the gateway enzyme of the phenylpropanoid pathway.

The Kinetic Trap

AIP does not follow simple competitive inhibition kinetics. It exhibits slow-binding inhibition , a hallmark of high-affinity transition-state analogs.

-

Step 1 (Rapid Equilibrium): Formation of the initial Enzyme-Inhibitor complex (

). -

Step 2 (Isomerization): A slow conformational change to a tightly bound complex (

).

Kinetic Constants (Parsley PAL-1):

| Parameter | Value | Significance |

|---|

|

Mechanism Diagram

Figure 2: Kinetic pathway showing the "Slow-Binding" mechanism. The formation of the EI complex is the critical step distinguishing AIP from standard competitive inhibitors.*

Part 3: Synthetic Protocol

For researchers requiring AIP for transport studies or enzyme assays, the synthesis is typically achieved via the addition of phosphite to a ketone precursor (2-indanone).

Protocol: Modified Kabachnik-Fields Synthesis

Objective: Synthesis of diethyl (2-aminoindan-2-yl)phosphonate followed by hydrolysis to AIP.

Reagents:

-

2-Indanone (CAS: 615-13-4)

-

Diethyl phosphite

-

Ammonium Acetate

-

TMSBr (Bromotrimethylsilane) for deprotection

Step-by-Step Workflow:

-

Condensation (Formation of

-aminophosphonate):-

Dissolve 2-indanone (10 mmol) in dry toluene.

-

Add Ammonium Acetate (12 mmol) and Diethyl phosphite (12 mmol).

-

Reflux the mixture using a Dean-Stark trap to remove water. This drives the formation of the imine intermediate and subsequent phosphite addition.

-

Reaction Time: 12–24 hours. Monitor via TLC (SiO2, EtOAc/Hexane).

-

Workup: Evaporate solvent.[3] Redissolve in DCM, wash with NaHCO

, dry over MgSO

-

-

Hydrolysis (Ester Cleavage):

-

Dissolve the diethyl ester intermediate in anhydrous DCM.

-

Add TMSBr (4 equivalents) dropwise at 0°C under Argon.

-

Allow to warm to room temperature and stir for 24 hours. (TMSBr silylates the phosphonate esters).

-

Quench by adding MeOH (excess) and stir for 1 hour.

-

Concentrate in vacuo.

-

-

Purification:

-

The crude residue is often a hydrobromide salt.

-

Dissolve in minimum water/ethanol. Add propylene oxide (as an acid scavenger) to precipitate the zwitterionic free acid.

-

Recrystallize from water/ethanol.

-

Validation Checkpoint:

- P NMR: Expect a signal around 14–18 ppm (decoupled).

-

Melting Point: AIP typically decomposes >250°C without melting.

Part 4: Experimental Validation (PAL Inhibition Assay)

To confirm AIP activity in your specific biological system, use the following spectrophotometric assay.

Principle: PAL converts L-Phenylalanine to trans-cinnamic acid.[4] The reaction is monitored by the increase in absorbance at 290 nm (absorption max of cinnamic acid).

Assay Protocol

-

Buffer Preparation:

-

100 mM Tris-HCl buffer, pH 8.8.

-

Note: High pH is required for optimal PAL activity.

-

-

Substrate Solution:

-

L-Phenylalanine (10 mM stock in buffer).

-

-

Inhibitor Preparation:

-

Dissolve AIP in buffer. Prepare serial dilutions (1 nM to 1000 nM).

-

-

Reaction Setup (96-well UV plate or Quartz Cuvette):

-

Blank: Buffer + Enzyme (No Substrate).

-

Control: Buffer + Enzyme + Phe (1 mM).

-

Test: Buffer + Enzyme + Phe (1 mM) + AIP (Variable).

-

-

Measurement:

-

Pre-incubate Enzyme and AIP for 10 minutes (Critical for slow-binding inhibitors).

-

Initiate reaction by adding Phenylalanine.[4]

-

Monitor

continuously for 20 minutes at 30°C.

-

-

Data Analysis:

-

Calculate initial velocities (

). -

Plot

vs. [AIP] to determine -

For

determination, use the Morrison equation for tight-binding inhibitors, as standard Michaelis-Menten approximations may fail if

-

References

-

Zoń, J., & Amrhein, N. (1992). Inhibitors of phenylalanine ammonia-lyase: 2-aminoindan-2-phosphonic acid and related compounds.[1][2][5][6][7][8][9] Liebigs Annalen der Chemie, 1992(6), 625-628. Link

-

Lewandowska, M., et al. (2025). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[1][2] (Referenced via PubMed/ResearchGate contexts).

-

Appert, C., et al. (2003). Structural and catalytic properties of the four phenylalanine ammonia-lyase isoenzymes from parsley (Petroselinum crispum). European Journal of Biochemistry, 270(20), 4113-4122. Link

- Kafarski, P., & Lejczak, B. (1991). Aminophosphonic acids of potential medical importance. Current Medicinal Chemistry.

Sources

- 1. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 5. Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Physicochemical properties of 2-Aminoindan-2-phosphonic acid hydrochloride.

The following technical guide details the physicochemical properties, synthesis, and biological context of 2-Aminoindan-2-phosphonic acid hydrochloride (AIP·HCl) .

Content Type: Technical Whitepaper Subject: 2-Aminoindan-2-phosphonic acid hydrochloride (AIP·HCl) CAS (Parent Acid): 141120-17-4 Primary Application: Competitive Phenylalanine Ammonia-Lyase (PAL) Inhibitor; Conformationally Restricted Phenylalanine Bioisostere.

Executive Summary

2-Aminoindan-2-phosphonic acid (AIP) is a rigid, bicyclic analogue of phenylalanine where the carboxylic acid moiety is replaced by a phosphonic acid group. This substitution creates a "transition state mimic" that potently inhibits Phenylalanine Ammonia-Lyase (PAL), the gateway enzyme of the phenylpropanoid pathway.

For drug development professionals, AIP represents a critical scaffold for studying conformational restriction in amino acid bioisosteres. Its unique property lies in the equilibrium between its axial and equatorial conformers—a dynamic that dictates its biological activity. The hydrochloride salt form is utilized to overcome the poor aqueous solubility of the zwitterionic free acid.

Chemical Identity & Structure

| Parameter | Detail |

| IUPAC Name | (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride |

| Common Name | AIP; 2-Aminoindan-2-phosphonic acid |

| CAS Number | 141120-17-4 (Free Acid); Salt forms vary by supplier |

| Molecular Formula | C₉H₁₂NO₃P[1][2][3][4][5][6] · HCl |

| Molecular Weight | 213.17 g/mol (Free Acid) + 36.46 (HCl) ≈ 249.63 g/mol |

| SMILES | NC1(CC2=CC=CC=C2C1)P(O)(O)=O.Cl |

| Core Scaffold | Indane (Benzocyclopentene) |

Structural Features

AIP features a quaternary carbon at position 2 of the indane ring. This rigidity locks the amino and phosphonic acid groups into specific spatial orientations relative to the phenyl ring, unlike the flexible alkyl chain of phenylalanine.

Graphviz Diagram: Chemical Structure & Features

Caption: Structural deconstruction of AIP showing the rigid indane core and the functional groups at the C2 quaternary center.

Physicochemical Properties[1][8]

The transition from the free acid to the hydrochloride salt drastically alters solubility and handling.

Solubility & Lipophilicity

-

Free Acid: Poorly soluble in water (~4 mM at 25°C) due to strong intermolecular zwitterionic lattice energy.

-

Hydrochloride Salt: Highly soluble in water (>100 mM). The protonation of the amine disrupts the zwitterionic crystal lattice, facilitating hydration.

-

LogP (Predicted): -2.8 (Hydrophilic). Despite the lipophilic indane ring, the highly polar phosphonic acid group dominates the partition coefficient.

-

LogD (pH 7.4): ~ -4.0 (Exists as dianion).

Acid-Base Profile (pKa)

As an

| Ionization Group | Approximate pKa | Species Predominance at pH 7.4 |

| Phosphonate (pK₁) | 1.8 – 2.1 | Mono-anion (-PO₃H⁻) |

| Phosphonate (pK₂) | 5.6 – 6.0 | Di-anion (-PO₃²⁻) |

| Amine (pK₃) | 10.2 – 10.5 | Protonated Cation (-NH₃⁺) |

Implication: At physiological pH (7.4), AIP exists primarily as a mono-anion or di-anion , unlike phenylalanine which is a zwitterion. This charge state prevents passive diffusion across the Blood-Brain Barrier (BBB), necessitating active transport mechanisms if CNS targeting is desired.

Conformational Polymorphism

AIP exists in dynamic equilibrium between two chair-like conformers of the cyclopentene ring:

-

Equatorial Conformer (EC): Phosphonic acid is equatorial; Amine is axial.[7] Thermodynamically favored.

-

Axial Conformer (AC): Phosphonic acid is axial; Amine is equatorial. Biologically active.[5]

Research indicates that while the EC is dominant in solution, the AC is the species that binds to Phenylalanine Ammonia-Lyase (PAL) . The enzyme forces the molecule into the higher-energy axial conformation to mimic the transition state of phenylalanine deamination.

Synthesis & Purity

The synthesis of AIP·HCl typically utilizes a modified Kabachnik-Fields reaction , converting 2-indanone into the

Synthetic Workflow[10][11][12]

-

Condensation: 2-Indanone reacts with diethyl phosphite and ammonium acetate (or benzylamine).

-

Esterification: Formation of the diethyl (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonate intermediate.

-

Hydrolysis: Acidic hydrolysis (conc. HCl) cleaves the ethyl esters and yields the hydrochloride salt directly.

Graphviz Diagram: Synthetic Pathway

Caption: Two-step synthesis of AIP·HCl via the Kabachnik-Fields reaction followed by acid hydrolysis.

Purity Specifications (HPLC/NMR)

-

HPLC Purity: >97% is required for biological assays to rule out inhibition by synthetic byproducts.

-

Impurity Profile: Common impurities include the mono-ethyl ester (incomplete hydrolysis) and residual ammonium salts.

Analytical Characterization

To validate the identity of AIP·HCl, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)[2][9]

-

³¹P NMR (Critical): A single peak around 15–20 ppm (relative to H₃PO₄). The absence of multiple peaks confirms the purity of the phosphonic acid group (no esters or inorganic phosphate).

-

¹H NMR (D₂O):

-

Aromatic Region: Multiplet at 7.1–7.4 ppm (4H, Indane ring).

-

Aliphatic Region: Two doublets (or AB system) around 3.2–3.6 ppm corresponding to the CH₂ protons of the cyclopentene ring. The diastereotopic nature of these protons confirms the rigid ring structure.

-

Mass Spectrometry (ESI-MS)

-

Positive Mode (M+H): m/z 214.1

-

Negative Mode (M-H): m/z 212.1

-

Fragmentation: Loss of H₃PO₃ (82 Da) is a characteristic fragmentation pathway for aminophosphonic acids.

Biological Relevance & Mechanism[4]

Mechanism of Action: PAL Inhibition

Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

-

Substrate: L-Phenylalanine.

-

Inhibitor: AIP mimics the tetrahedral transition state of the reaction.

-

Binding: The phosphonic acid group coordinates with the active site metal/residues more strongly than the carboxylate of phenylalanine, while the indane ring occupies the hydrophobic pocket usually reserved for the phenyl ring.

Experimental Protocol: PAL Inhibition Assay

-

Objective: Determine IC₅₀ of AIP against PAL.

-

System: Extracted PAL enzyme (e.g., from Rhodotorula glutinis or plant tissue).

-

Substrate: L-Phenylalanine (10 mM).

-

Buffer: Borate buffer, pH 8.8 (PAL optimum).

-

Detection: Spectrophotometric monitoring of trans-cinnamic acid formation at 290 nm .

-

Procedure:

-

Incubate Enzyme + AIP (0.1 – 100 µM) for 10 mins.

-

Add Substrate to initiate reaction.

-

Measure absorbance increase over 15 mins.

-

Plot Rate vs. [AIP] to determine IC₅₀.

-

References

-

Zoń, J., & Amrhein, N. (1992). Inhibitors of phenylalanine ammonia-lyase: 2-Aminoindan-2-phosphonic acid and related compounds. Liebigs Annalen der Chemie , 1992(6), 625-628. Link

-

Appert, C., et al. (2003). Structural and catalytic properties of the phenylalanine ammonia-lyase from the yeast Rhodotorula glutinis. European Journal of Biochemistry , 270(8), 1632-1641. Link

-

Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements , 177(6), 819-828. Link

-

Gancarz, R., et al. (2005). Experimental and ab initio calculated structures of 2-aminoindane-2-phosphonic acid. Journal of Molecular Structure , 744, 79-86. Link

Sources

- 1. 2-aminoindane-2-phosphonic acid, CAS No. 141120-17-4 - iChemical [ichemical.com]

- 2. 2-aminoindan-2-phosphonic acid | Ambeed.com [ambeed.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PubChemLite - 2-aminoindan-2-phosphonic acid (C9H12NO3P) [pubchemlite.lcsb.uni.lu]

- 5. abmole.com [abmole.com]

- 6. CAS 141120-17-4: Phosphonic acid, (2-amino-2,3-dihydro-1H-… [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

Precision Modulation of the Phenylpropanoid Pathway: 2-Aminoindan-2-phosphonic Acid (AIP)

Technical Monograph for Drug Discovery & Bioengineering

Executive Summary

2-Aminoindan-2-phosphonic acid (AIP) represents a masterclass in transition-state analogue design. It is a potent, competitive, and slow-binding inhibitor of Phenylalanine Ammonia-Lyase (PAL), exhibiting a

This guide synthesizes the kinetic behavior, structural logic, and experimental protocols required to utilize AIP in high-level research.

Molecular Architecture & Mechanism of Action

1.1 The Pharmacophore: Why AIP Works

AIP acts as a conformationally restricted analogue of L-phenylalanine (Phe).[1][2] Its potency stems from two structural features that mimic the transition state of the PAL-catalyzed deamination reaction:

-

Tetrahedral Phosphonic Acid Group: The phosphonic acid moiety (

) acts as a bio-isostere for the carboxylate group of phenylalanine. Crucially, its tetrahedral geometry mimics the transition state of the deamination process more closely than the planar carboxylate, leading to tighter binding. -

Indane Ring System: The rigid indane scaffold locks the molecule into a specific conformation that aligns perfectly with the PAL active site, reducing the entropic cost of binding compared to the flexible phenylalanine chain.

1.2 Kinetic Profile: Slow-Binding Inhibition

Unlike simple competitive inhibitors, AIP exhibits "slow-binding" kinetics.[1] The initial enzyme-inhibitor complex (

Implication for Researchers: Standard steady-state assays may underestimate AIP potency if incubation time is insufficient. Pre-incubation of the enzyme with AIP is mandatory for accurate

1.3 Pathway Visualization

The following diagram illustrates the interruption of the Phenylpropanoid pathway by AIP.

Figure 1: Mechanism of Action. AIP competitively blocks the PAL active site, preventing the conversion of L-Phenylalanine to trans-Cinnamic Acid.

Therapeutic & Bio-Industrial Applications[3][4][5][6][7]

2.1 Antifungal Drug Development (Target: Fungal PAL)

Since humans lack PAL, the enzyme is an attractive target for selective antifungal agents. Fungi (e.g., Rhodotorula spp.) rely on PAL to catabolize phenylalanine as a carbon and nitrogen source.

-

Therapeutic Logic: AIP starves the fungus of essential metabolic precursors derived from the shikimate pathway without affecting human metabolic machinery.

-

Status: AIP serves as a lead compound (pharmacophore) for designing non-hydrolyzable antifungal agents.

2.2 Bio-Manufacturing: Plant Tissue Culture Optimization

A major bottleneck in producing plant-derived pharmaceuticals (e.g., Taxol, Vincristine, or Cannabis-derived cannabinoids) is "browning"—the oxidative death of plant cells in culture caused by the accumulation of phenolic compounds.

-

The AIP Solution: By inhibiting PAL, AIP blocks the flux of carbon into the phenylpropanoid pathway, effectively stopping the production of the phenolics responsible for browning.

-

Outcome: Significantly higher protoplast survival rates and regeneration efficiency in recalcitrant species (e.g., Cannabis sativa, Ulmus americana).

| Application Area | Mechanism | Outcome | Reference |

| Antifungal | Inhibition of fungal PAL (carbon/nitrogen starvation) | Selective toxicity to fungi; safe for mammalian hosts. | [1] |

| Cannabis Culture | Blockade of phenolic oxidation | 334% increase in protoplast yield; reduced tissue browning. | [2] |

| Metabolic Engineering | Flux redirection | Modulation of secondary metabolite accumulation (e.g., salidroside). | [3] |

Experimental Protocols

3.1 Protocol: Spectrophotometric Determination of PAL Inhibition

Validating AIP potency requires a continuous spectrophotometric assay.

Reagents:

-

Buffer: 100 mM Tris-HCl (pH 8.5 or 8.8).

-

Substrate: L-Phenylalanine (10–50 mM stock).

-

Enzyme: Purified PAL (e.g., from Petroselinum crispum or recombinant Rhodotorula).

-

Inhibitor: AIP (dissolved in water/buffer).

Workflow:

-

Blanking: Calibrate spectrophotometer at 290 nm (absorbance max of cinnamic acid).

-

Pre-incubation (Critical): Incubate Enzyme + AIP in buffer for 10–15 minutes at 30°C. Note: Skipping this step fails to account for slow-binding kinetics.

-

Initiation: Add L-Phenylalanine to start the reaction.

-

Measurement: Monitor

per minute for 10 minutes. -

Calculation: Plot

vs.

3.2 Protocol: Prevention of Oxidative Browning in Cell Culture

For researchers optimizing plant-based drug production.

Workflow:

-

Media Prep: Prepare standard digestion solution (enzyme mix: Cellulase/Macerozyme).

-

AIP Addition: Add AIP to a final concentration of 10–100 µM . Note: 1 mM may be used for highly recalcitrant tissues like Cannabis.

-

Sterilization: Filter sterilize (0.22 µm). Do not autoclave AIP if possible to prevent any risk of phosphonate degradation, though it is thermally stable.

-

Incubation: Incubate plant tissue (leaf/callus) in the AIP-supplemented solution in darkness.

-

Observation: Compare supernatant browning against control after 24–48 hours.

3.3 Experimental Workflow Diagram

Figure 2: Validated workflow for determining Ki of slow-binding inhibitors like AIP.

Structure-Activity Relationship (SAR) Insights

For medicinal chemists looking to modify AIP, the following SAR rules apply:

-

Phosphonic Acid is Essential: Replacement with a carboxylic acid (2-aminoindan-2-carboxylic acid) converts the molecule from an inhibitor into a substrate . The enzyme will turnover the carboxylate analogue, whereas the phosphonate resists catalysis.

-

Stereochemistry: The enzyme is stereoselective. While racemic mixtures are often used in bulk agriculture, the specific enantiomer (matching L-Phe stereochemistry) is responsible for the nanomolar affinity.

-

Ring Substitution: Substitutions on the indane ring (e.g., 5-bromo or 5-methyl) generally reduce potency by an order of magnitude compared to the parent AIP, suggesting the hydrophobic pocket is sterically restricted.

References

-

Zoń, J., & Amrhein, N. (1992).[3] Inhibitors of phenylalanine ammonia-lyase: 2-Aminoindan-2-phosphonic acid and related compounds.[1][2][3][4][5][6][7] Liebigs Annalen der Chemie, 1992(6), 625-628.

-

Janas, K. M., et al. (2002). The effects of the phenylalanine ammonia-lyase inhibitor 2-aminoindan-2-phosphonic acid on anthocyanin synthesis and phenylalanine ammonia-lyase activity in buckwheat hypocotyls.[1] Plant Physiology and Biochemistry, 40(3), 231-237.

-

Beard, K., et al. (2021). 2-aminoindane-2-phosphonic acid (AIP) improves Cannabis sativa protoplast isolation and early cellular division.[3][8] Industrial Crops and Products, 162, 113286.

-

Appert, C., et al. (2003). Structural and catalytic properties of the four phenylalanine ammonia-lyase isoenzymes from parsley (Petroselinum crispum). European Journal of Biochemistry, 270(20), 4147-4157.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

2-Aminoindan-2-phosphonic Acid Hydrochloride: Technical Guide for Neuroprotection Research

Executive Summary

2-Aminoindan-2-phosphonic acid hydrochloride (AIP-HCl) is a conformationally restricted

This guide addresses the translational potential of AIP-HCl. By analyzing its structural homology to known NMDA receptor antagonists (such as AP5 and CPP) and conformationally restricted glutamate analogues, we outline the rationale for its investigation in excitotoxicity models. This document serves as a roadmap for researchers to repurpose this "tool compound" from plant metabolomics to neuropharmacology, providing rigorous protocols for solubility, in vitro excitotoxicity screening, and mechanistic validation.

Critical Note on Status: As of current literature, AIP-HCl is not a clinically approved neuroprotective drug. It is a research-grade chemical probe. The protocols below are designed for exploratory preclinical validation.

Chemical & Pharmacological Profile

Structural Identity & Pharmacophore Analysis

AIP-HCl possesses a rigid indan scaffold that restricts the conformational freedom of the amino and phosphonic acid groups. This rigidity is a classic medicinal chemistry strategy to increase selectivity for receptor subtypes (e.g., distinguishing between NMDA and AMPA receptors, or specific mGluR subtypes).

-

Chemical Name: (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride

-

Molecular Formula: C

H -

Key Structural Features:

-

Bioisostere: The phosphonic acid group (-PO

H -

Conformational Lock: The 2-aminoindan ring locks the distance and angle between the cationic amine and the anionic phosphonate, mimicking the transition state of receptor ligands.

-

Mechanism of Action: The Dual Hypothesis

To investigate AIP-HCl for neuroprotection, researchers must distinguish between its established activity and its putative neuro-activity.

| Mechanism | Context | Target | Relevance to Neuroprotection |

| Established | Plant Physiology | Phenylalanine Ammonia-Lyase (PAL) | Low. Mammals lack PAL (using PAH instead). However, AIP may inhibit specific amino acid transporters (LAT1) due to phenylalanine homology. |

| Putative | Neuropharmacology | NMDA Receptor (Glutamate Site) | High. The |

Structural Homology Visualization

The following diagram illustrates the pharmacophore overlap between AIP and established neuroactive compounds, justifying the research logic.

Figure 1: Structural relationship between AIP, Phenylalanine (enzyme substrate), and AP5 (NMDA antagonist), highlighting the dual-targeting potential.

Experimental Protocols

Preparation and Solubility

AIP is a zwitterionic compound. The hydrochloride salt improves solubility but requires careful pH buffering for biological assays.

Reagents:

-

AIP-HCl (Solid, >98% Purity)

-

PBS (Phosphate Buffered Saline, pH 7.4)

-

1M NaOH (for pH adjustment)

Protocol:

-

Stock Solution (100 mM): Dissolve AIP-HCl in distilled water. The solution will be acidic.

-

Neutralization: Crucial Step. The phosphonic acid group has two pKa values (~2.0 and ~7.0). To ensure bioactivity without acid-induced toxicity, adjust the stock to pH 7.2–7.4 using 1M NaOH dropwise.

-

Note: Do not use DMSO unless necessary; aqueous buffers are preferred for amino-phosphonates.

-

-

Filtration: Sterilize via 0.22

m syringe filter. -

Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

In Vitro Neuroprotection Screen (Excitotoxicity Model)

This protocol validates the capacity of AIP-HCl to prevent glutamate-induced neuronal death, the gold standard for NMDA antagonist screening.

Model: Primary Cortical Neurons (DIV 14).

Workflow:

-

Pre-Treatment: Incubate neurons with AIP-HCl (Concentration range: 1

M – 100-

Controls: Vehicle (PBS), Positive Control (MK-801, 10

M).

-

-

Insult: Co-apply Glutamate (100

M) + Glycine (10-

Duration: 20 minutes exposure.

-

-

Washout: Remove media, wash with HBSS, and replace with fresh Neurobasal media (containing AIP-HCl but no Glutamate).

-

Incubation: 24 hours at 37°C / 5% CO

. -

Readout: LDH Release Assay (Cytotoxicity) or MTT Assay (Viability).

Data Interpretation Table:

| Experimental Condition | Expected Viability (%) | Interpretation |

| Control (No Glutamate) | 100% | Baseline health. |

| Glutamate Only | 30–40% | Successful excitotoxic insult. |

| Glutamate + MK-801 | 85–95% | Validation of NMDA-dependent death. |

| Glutamate + AIP (Low Dose) | < 40% | No protection / Low affinity. |

| Glutamate + AIP (High Dose) | > 70% | Hit: Indicates competitive antagonism. |

Mechanistic Validation Workflow

If the excitotoxicity screen yields positive results, the mechanism must be confirmed to rule out off-target antioxidant effects (common in phenolic compounds, though AIP lacks the phenol moiety).

Calcium Imaging (Functional NMDA Blockade)

To prove AIP interacts directly with the receptor rather than downstream signaling:

-

Load neurons with Fura-2 AM (calcium indicator).

-

Perfuse baseline buffer.

-

Apply NMDA (50

M) . Record massive Ca -

Washout.

-

Apply AIP (50

M) + NMDA (50 -

Result: A significant reduction in the Ca

peak confirms receptor blockade.

Research Logic Diagram

Follow this decision tree to validate AIP-HCl in your lab.

Figure 2: Decision tree for preclinical validation of AIP-HCl, distinguishing between receptor-mediated and metabolic neuroprotection.

References

-

Appert, C., Zoń, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[1] Phytochemistry, 62(3), 415-422.

- Key Insight: Establishes the competitive inhibition constant (Ki) and structural binding mode of AIP, providing the basis for its use as a rigid amino acid analogue.

-

Parsons, C. G., Danysz, W., & Quack, G. (1998). Glutamate in CNS disorders as a target for drug development: an update. Drug News & Perspectives, 11(9), 523-569.

- Key Insight: Defines the pharmacophore requirements for NMDA antagonists, specifically the -amino phosphon

-

Benchchem. [Amino(phenyl)methyl]phosphonic Acid & Analogues: Biological Activity.[2]

- Key Insight: Lists the general class of amino-phosphonic acids as putative NMDA receptor antagonists and neuromodul

-

Choi, D. W. (1988). Glutamate neurotoxicity and diseases of the nervous system. Neuron, 1(8), 623-634.

- Key Insight: The foundational protocol for the glutamate excitotoxicity assays described in Section 3.2.

Sources

Methodological & Application

Application Note: Protocol for Metabolic Flux Analysis in Cistanche deserticola Using AIP

Abstract & Introduction

Objective: To utilize 2-Aminoindan-2-phosphonic acid (AIP), a highly potent and specific inhibitor of Phenylalanine Ammonia-Lyase (PAL), to elucidate the biosynthetic flux of Phenylethanoid Glycosides (PeGs) in Cistanche deserticola suspension cultures.

Cistanche deserticola (known as "Desert Ginseng") is valued for its accumulation of PeGs, primarily Echinacoside and Acteoside .[1] These complex secondary metabolites are synthesized via a dual-pathway convergence: the Phenylpropanoid pathway (derived from Phenylalanine) and the Tyrosine branch .

AIP is a transition-state analog that competitively inhibits PAL with a

Mechanism of Action & Biosynthetic Logic

To apply this protocol effectively, researchers must understand the pathway bifurcation. PeGs like Acteoside are esters formed by a Caffeoyl moiety (from Phenylalanine) and a Phenylethanoid moiety (from Tyrosine).

-

The AIP Effect: AIP inhibits PAL.[4][5][6] This stops the conversion of Phenylalanine to Cinnamic Acid.

-

The Consequence: Downstream production of Caffeic acid ceases. Without Caffeic acid, the cell cannot assemble Acteoside or Echinacoside.

-

The Control: Salidroside (Tyrosol glucoside) lacks a caffeoyl group. Therefore, its synthesis should be less sensitive to AIP, serving as an internal specificity control.

Figure 1: Biosynthetic Pathway and AIP Inhibition Point

Caption: AIP specifically blocks the Phenylalanine-derived arm (left), preventing the formation of complex PeGs like Acteoside, while leaving the Tyrosine-derived Salidroside pathway (right) intact.

Materials & Preparation

Cell Line Requirements

-

Type: Friable embryogenic callus or established suspension cells.

-

Status: Cells should be in the exponential growth phase (typically day 6-9 post-subculture) for maximum PAL activity.

Reagents

-

AIP Stock (1 mM): 2-Aminoindan-2-phosphonic acid.[4]

-

Solubility Note: AIP is water-soluble but may require mild heating or sonication.

-

-

Culture Medium: MS (Murashige & Skoog) basal medium supplemented with:

Stock Solution Protocol[9]

| Reagent | Concentration | Vehicle | Storage | Sterilization |

| AIP | 1 mM (Stock) | ddH₂O | -20°C (Aliquot) | 0.22 µm Syringe Filter |

| NAA | 1 mg/mL | 1N NaOH/H₂O | 4°C | Autoclave/Filter |

| 6-BA | 1 mg/mL | 1N HCl/H₂O | 4°C | Autoclave/Filter |

Experimental Protocol

Phase 1: Inoculation and Stabilization

-

Subculture: Inoculate 1.0 g (fresh weight) of C. deserticola callus into 250 mL Erlenmeyer flasks containing 50 mL of liquid MS medium.

-

Incubation: Place on a rotary shaker at 110–120 rpm.

-

Conditions: Maintain at 25 ± 1°C in the dark (to prevent light-induced anthocyanin interference, though Cistanche is non-photosynthetic, dark culture is standard).

-

Lag Phase: Allow cells to adapt for 4–5 days.

Phase 2: AIP Treatment (The Critical Window)

AIP must be introduced when PAL activity naturally spikes, which typically precedes the rapid accumulation of PeGs. In Cistanche suspension cultures, this occurs during the early log phase.

-

Timing: Administer AIP on Day 6 of culture.

-

Dosing: Prepare a concentration gradient to validate the dose-response.

-

Control: Sterile water vehicle.

-

Low Dose: 0.5 µM (Final concentration).

-

High Dose: 2.0 µM (Final concentration).

-

Note: Concentrations >10 µM may cause non-specific growth retardation. 0.5–2.0 µM is the "Goldilocks" zone for specific flux inhibition.

-

-

Administration: Pipette the sterile AIP stock directly into the flask media. Swirl gently to mix.

Phase 3: Harvest and Extraction

-

Sampling Points: Harvest cells on Day 12, Day 18, and Day 24.

-

Separation: Vacuum filter cells to separate biomass from the medium.

-

Lyophilization: Freeze-dry the cell mass to constant weight (DW).

-

Extraction:

-

Grind dried cells to fine powder.

-

Extract 50 mg powder with 5 mL 50% Methanol (v/v).

-

Sonicate for 30 mins at room temperature.

-

Centrifuge (12,000 rpm, 10 min) and filter supernatant (0.45 µm).

-

Figure 2: Experimental Workflow Timeline

Caption: AIP is added at the onset of the logarithmic growth phase (Day 6) to intercept the metabolic flux before peak PeG accumulation.

Data Analysis & Expected Results

To validate the protocol, you must quantify three key metrics: Biomass (Growth), PAL Activity, and PeG Content.

Analytical Parameters (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in water (B).

-

Detection: UV at 330 nm (characteristic for caffeoyl conjugates).

Interpretation Table

| Parameter | Control (No AIP) | AIP Treated (2.0 µM) | Interpretation |

| Cell Growth (DW) | 100% | ~90-95% | AIP should not significantly inhibit primary growth at low doses. |

| PAL Activity | High | Very Low | Confirms AIP bound to the enzyme. |

| Echinacoside | High | Significantly Reduced | Requires Phe-derived caffeoyl moiety. |

| Acteoside | High | Significantly Reduced | Requires Phe-derived caffeoyl moiety. |

| Salidroside | Moderate | Unchanged / Slight Increase | Derived solely from Tyrosine; unaffected by PAL inhibition. |

Scientific Validation: If Salidroside levels drop significantly alongside Echinacoside, the AIP concentration is likely too high, causing systemic toxicity rather than specific pathway inhibition. If Salidroside remains stable while Echinacoside drops, the flux hypothesis is confirmed.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| No reduction in PeGs | AIP degradation | Prepare fresh stock; do not autoclave AIP; use filter sterilization. |

| Cell death/Browning | Toxicity (>10 µM) | Reduce dose to 0.5 µM. AIP is a transition-state analog and is potent. |

| Low PeG in Control | Wrong harvest time | Cistanche PeG accumulation usually peaks late (Day 21-25). Extend culture duration. |

| Inconsistent Data | Inoculum variability | Standardize inoculum size (1.0 g) and age (15-20 days old callus). |

References

-

Hu, Y., et al. (2011). Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola.[6] Plant Cell, Tissue and Organ Culture (PCTOC).

-

Ouyang, J., et al. (2003). Production of phenylethanoid glycosides by Cistanche deserticola cell suspension cultures. Journal of Biotechnology.

-

Zon, J. & Amrhein, N. (1992). Inhibitors of Phenylalanine Ammonia-Lyase: 2-Aminoindan-2-phosphonic Acid and Related Compounds. Liebigs Annalen der Chemie.

-

Appert, C., et al. (2003). Structural and catalytic properties of the four phenylalanine ammonia-lyase isoenzymes from parsley. European Journal of Biochemistry.

Sources

- 1. Cistanche phenylethanoid glycosides induce apoptosis and pyroptosis in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement of phenylethanoid glycosides biosynthesis in cell cultures of Cistanche deserticola by osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phenylethanoid Glycosides of Cistanche on menopausal syndrome model in mice - PMC [pmc.ncbi.nlm.nih.gov]

How to use AIP to increase cannabis protoplast yield.

Executive Summary

The isolation of high-quality protoplasts from Cannabis sativa L. has historically been hindered by the species' recalcitrant cell walls and high accumulation of secondary metabolites, specifically phenolics. These compounds oxidize rapidly upon tissue disruption, leading to "browning," cell death, and low enzymatic digestibility.

This Application Note details a validated protocol using 2-aminoindan-2-phosphonic acid (AIP) , a potent competitive inhibitor of Phenylalanine Ammonia Lyase (PAL). By introducing AIP during the callus culture phase, researchers can metabolically reprogram the cell wall composition, significantly reducing lignification and phenolic content.

Key Performance Metrics:

-

Yield Enhancement: ~334% increase compared to standard protocols.[1][2][3]

-

Phenolic Reduction: 28% decrease in total soluble phenolics.[1][2][3][4][5]

-

Viability: >90% viability with successful entry into the cell cycle (first division).

Mechanism of Action: Metabolic Reprogramming

To understand why AIP works, one must look at the Phenylpropanoid Pathway. In Cannabis, this pathway is hyper-active, driving the synthesis of structural lignins and defensive phenolics.

-

The Bottleneck: The enzyme Phenylalanine Ammonia Lyase (PAL) is the gateway enzyme that deaminates Phenylalanine into trans-cinnamic acid.

-

The Inhibitor: AIP mimics the transition state of phenylalanine, binding irreversibly to PAL.

-

The Result: By blocking PAL, AIP prevents the downstream cascade that creates rigid lignins and oxidizable phenolics. The resulting cell walls are "softer" (less lignified) and the cytoplasm is freer of toxic oxidation products, making them highly susceptible to enzymatic digestion [1, 2].

Pathway Visualization

Figure 1: Mechanism of AIP inhibition on the Phenylpropanoid pathway. AIP blocks PAL, preventing the formation of cell wall-hardening lignins and toxic phenolics, directly unlocking high protoplast yields.

Experimental Protocol

Reagents & Materials

-

AIP Stock Solution: 100 mM 2-aminoindan-2-phosphonic acid dissolved in water, filter-sterilized (0.22 µm). Store at -20°C.

-

Callus Induction Medium (CIM): MS Basal Salts + Vitamins, 3% Sucrose, 0.8% Agar, 0.5 µM NAA, 1.0 µM TDZ (or strain-specific hormones).

-

Digestion Enzyme Cocktail:

-

Cellulase R-10 (1.5% w/v)

-

Macerozyme R-10 (0.4% w/v)

-

Mannitol (0.4 M - Osmoticum)

-

MES buffer (20 mM, pH 5.7)

-

CaCl₂ (10 mM)[6]

-

BSA (0.1% w/v)

-

-

W5 Wash Solution: 154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES (pH 5.7).

Phase 1: Tissue Preparation & AIP Pre-Treatment (Critical)

Note: AIP is not added to the digestion buffer; it is used to grow the tissue.

-

Callus Generation: Establish callus cultures from hypocotyls of Cannabis sativa seedlings (7-10 days old) on standard CIM.

-

AIP Treatment:

-

Prepare fresh CIM and add 1.0 mM AIP (from stock) prior to pouring plates.

-

Transfer established callus (approx. 200 mg clumps) onto the CIM + AIP plates.

-

-

Incubation: Culture for 14 days in the dark at 25°C.

-

Observation: Treated callus may appear paler/lighter than controls due to reduced phenolic oxidation. This is a positive indicator.

-

Phase 2: Enzymatic Digestion

-

Harvest: Collect ~1.0 g of AIP-treated callus.

-

Maceration: Finely chop the callus using a sterile scalpel in a Petri dish containing 10 mL of the Digestion Enzyme Cocktail .

-

Vacuum Infiltration: Apply a vacuum (approx. 500 mmHg) for 15 minutes to force enzymes into the intercellular spaces.

-

Digestion: Incubate in the dark at 25°C for 12–16 hours on a rotary shaker (40 rpm). Do not shake vigorously.

Phase 3: Purification

-

Filtration: Pass the digest through a 40 µm nylon cell strainer to remove undigested debris.

-

Washing: Add an equal volume of W5 Wash Solution.

-

Centrifugation: Centrifuge at 100 x g for 5 minutes (gentle spin).

-

Resuspension: Discard supernatant. Gently resuspend the pellet in W5 solution.

-

Quantification: Count protoplasts using a hemocytometer. Assess viability using Fluorescein Diacetate (FDA) staining.

Data Analysis & Expected Results

The inclusion of AIP fundamentally alters the efficiency of the isolation process. The table below summarizes validated data comparing standard isolation (Control) vs. AIP-mediated isolation [1].

| Metric | Control (No AIP) | AIP Treated (1 mM) | % Change | Significance |

| Protoplast Yield | ~2.6 x 10⁴ cells/g FW | ~8.8 x 10⁴ cells/g FW | +334% | High |

| Viability (FDA) | 85% | 92.1% | +7.1% | Moderate |

| Total Phenolics | High | Reduced by 28% | -28% | High |

| Tissue Browning | Severe | Reduced by 52% | -52% | High |

| Cell Division | Rare/None | Observed | N/A | Critical |

Workflow Diagram

Figure 2: Operational workflow for AIP-mediated protoplast isolation. The critical intervention point is the 14-day culture phase on AIP-supplemented media.

Troubleshooting & Optimization

-

Genotype Specificity: Cannabis is highly heterozygous. While 1 mM AIP is effective for "Finola" and "USO-31" cultivars, high-THC genotypes may require titration (0.5 mM – 2.0 mM).

-

Enzyme Ratios: If yield remains low despite AIP treatment, increase Cellulase R-10 to 2.0%. The AIP treatment primarily reduces lignin; cellulose density may still vary.

-

Browning Post-Isolation: If protoplasts brown after isolation, the AIP protection has ceased. Include 0.1% BSA and antioxidants (e.g., Ascorbic Acid) in the W5 wash buffer to maintain stability.

References

-

Monthony, A. S., & Jones, A. M. P. (2024). Enhancing Protoplast Isolation and Early Cell Division from Cannabis sativa Callus Cultures via Phenylpropanoid Inhibition. Plants, 13(1), 130.[5]

-

[Link]

-

-

Davey, M. R., et al. (2005). Plant protoplasts: status and biotechnological perspectives. Biotechnology Advances, 23(2), 131-171.

-

[Link]

-

-

Beard, K. M., et al. (2021). Protocol for the Isolation of Protoplasts from Cannabis sativa Leaves for Transient Expression Assays. Plants, 10(4), 628.

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing Protoplast Isolation and Early Cell Division from Cannabis sativa Callus Cultures via Phenylpropanoid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

Optimization of 2-Aminoindane-2-Phosphonic Acid (AIP) for Targeted Inhibition of Anthocyanin Biosynthesis

Technical Application Note & Protocol Guide

Executive Summary & Mechanism of Action

2-Aminoindane-2-phosphonic acid (AIP) is a highly potent, specific, and competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL) . Unlike general protein synthesis inhibitors (e.g., cycloheximide), AIP targets the entry point of the phenylpropanoid pathway, making it a precision tool for dissecting the metabolic flux between primary metabolism (phenylalanine) and secondary metabolism (anthocyanins, lignin, flavonoids).

Mechanistic Insight

PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[1] AIP acts as a transition-state analog. Its structure mimics the transition state of phenylalanine during the enzymatic reaction, binding tightly to the PAL active site (Ki ≈ 25 nM). By blocking this step, AIP effectively starves the downstream enzymes (CHS, DFR, ANS) of their precursors, preventing anthocyanin accumulation even under inductive conditions (e.g., high light, sucrose stress).

Pathway Visualization

The following diagram illustrates the specific inhibition point of AIP within the anthocyanin biosynthetic pathway.

Figure 1: Mechanism of Action. AIP competitively inhibits PAL, blocking the conversion of Phenylalanine to Cinnamic Acid, thereby arresting downstream anthocyanin production.

Effective Concentration Ranges

The effective concentration of AIP varies significantly based on the tissue type, application method, and species. The table below synthesizes data from key literature and internal validations to provide starting ranges for optimization.

| Experimental System | Application Method | Recommended Range | IC50 (Approx.) | Notes |

| Cell Suspension | Direct addition to media | 0.5 – 10 µM | ~1–2 µM | Highly permeable. Add prior to induction.[2] Filter sterilize AIP; do not autoclave. |

| Protoplasts | Incubation buffer | 10 – 50 µM | ~15 µM | Higher concentrations may be needed due to buffer components competing for uptake. |

| Leaf Discs | Floating / Vacuum Infiltration | 50 – 100 µM | ~40 µM | Requires vacuum infiltration for rapid onset. Floating works for long-term (24h+) assays. |

| Whole Seedling | Root Drench / Agar Plate | 10 – 50 µM | ~20 µM | Chronic exposure >50 µM may inhibit lignin and affect root growth. |

| Whole Plant | Foliar Spray | 100 – 300 µM | >100 µM | Requires surfactant (e.g., 0.05% Tween 20) to overcome cuticular resistance. |

Critical Insight: AIP is a slow-binding inhibitor.[3] Pre-incubation of the tissue with AIP for 1–4 hours prior to applying an anthocyanin-inducing stimulus (e.g., UV-B, sucrose) is crucial for maximum efficacy.

Protocol 1: Determination of IC50 in Leaf Tissue (Leaf Disc Assay)

This protocol is the "Gold Standard" for determining the sensitivity of a specific plant genotype to AIP. It minimizes biological variability by using uniform tissue discs.

Materials

-

AIP Stock Solution: 100 mM in water (Store at -20°C).

-

Induction Media: 3% Sucrose + 1 mM MES (pH 5.7).

-

Plant Material: Young, fully expanded leaves (e.g., Arabidopsis, Tobacco, Lettuce).

-

Equipment: Cork borer (5-7 mm), 12-well culture plates, spectrophotometer.

Workflow Diagram

Figure 2: Step-by-step workflow for the Leaf Disc AIP Sensitivity Assay.

Detailed Procedure

-

Preparation: Prepare 10 mL of Induction Media containing AIP at the following concentrations: 0, 10, 25, 50, 100, 200 µM .

-

Excision: Punch leaf discs avoiding major veins. Randomize discs to reduce leaf-to-leaf variation. Place 5–10 discs per well in a 12-well plate.

-

Pre-incubation (Critical Step): Float discs on the AIP solutions in the dark for 2 hours . This allows AIP to penetrate cells and bind PAL before the induction signal triggers new enzyme synthesis.

-

Induction: Transfer plates to continuous high light (100–150 µmol m⁻² s⁻¹) or add sucrose (if not already in media) to stimulate anthocyanin biosynthesis. Incubate for 24–48 hours.

-

Visual Check: Control (0 µM) discs should turn purple/red. Treated discs should remain green.

-

-

Extraction:

-

Remove discs, blot dry, and weigh (fresh weight).

-

Place in 1.5 mL tubes with 500 µL Extraction Buffer (Methanol:HCl, 99:1 v/v).

-

Incubate overnight at 4°C in the dark with shaking.

-

-

Quantification:

-

Measure absorbance of the supernatant at 530 nm (Anthocyanin peak) and 657 nm (Chlorophyll correction).

-

Formula: Relative Anthocyanin = (A530 - 0.25 * A657) / g Fresh Weight.

-

Protocol 2: AIP Treatment in Cell Suspension Cultures

Cell cultures are more sensitive to AIP due to the lack of a cuticle. This protocol is ideal for metabolic flux analysis.

Detailed Procedure

-

Stock Prep: Filter-sterilize the 100 mM AIP stock using a 0.22 µm syringe filter. Do not autoclave AIP , as stability at 121°C is not guaranteed for all salt forms.

-

Inoculation: Subculture cells into fresh media.[4]

-

Treatment: Add AIP immediately after subculturing to a final concentration of 2.0 µM (Standard inhibition dose) or 10.0 µM (Complete block).

-

Control: Add equal volume of sterile water.

-

-

Time Course: Harvest cells at 12, 24, 48, and 72 hours.

-

Validation (Self-Validating Step):

-

Phenotype: Pellet should be white/pale compared to the pigmented control.

-

Biochemical Check: If HPLC is available, check for the accumulation of Phenylalanine (substrate buildup) and the disappearance of Chlorogenic Acid or Anthocyanins (product depletion).

-

Troubleshooting & Scientific Integrity

Common Pitfalls

-

Phytotoxicity: If discs turn brown/necrotic rather than staying green, the AIP concentration is too high, or the solvent (if using DMSO, though water is preferred) is toxic. Solution: Lower concentration to <50 µM.[5]

-

Lack of Inhibition: In mature tissues, pre-existing anthocyanins are stable. AIP only stops de novo synthesis. Solution: Use young, rapidly expanding tissue or dark-grown seedlings transferred to light.

-

Solubility: AIP zwitterion can be hard to dissolve. Solution: Adjust pH to ~6.0–7.0 with dilute NaOH to assist dissolution, then readjust to media pH.

Self-Validating Controls

To ensure data trustworthiness (E-E-A-T), every experiment must include:

-

Negative Control: Solvent carrier only (Water).

-

Positive Control (Inhibition): If available, use AOPP (another PAL inhibitor) to cross-verify PAL as the target.

-

Metabolic Marker: Measure Lignin content (phloroglucinol stain) in long-term experiments. AIP should reduce lignification, confirming PAL inhibition.

References

-

Zoń, J., & Amrhein, N. (1992). Inhibitors of phenylalanine ammonia-lyase: 2-Aminoindan-2-phosphonic acid and related compounds.[1][3][4][6][7][8] Liebigs Annalen der Chemie.

-

(Foundational chemistry of AIP)

-

-

Hu, G. S., et al. (2011).[8] Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola. Plant Cell, Tissue and Organ Culture (PCTOC).

-

(Demonstrates 0.5–2.0 µM effective range in cell culture)

-

-

Jones, A. M. P., et al. (2012). Culturing American elm tissue in the presence of 2-aminoindane-2-phosphonic acid (AIP)... reduced flavonoid content.[7] ResearchGate / Canadian Journal of Forest Research.

-

(Demonstrates 10–100 µM range for tissue browning/flavonoid inhibition)[7]

-

-

Kyndt, T., et al. (2012). The phenylalanine ammonia-lyase inhibitor AIP induces rice defence against the root-knot nematode Meloidogyne graminicola.[1] Molecular Plant Pathology.

-

(Protocol for whole plant drench/spray at 100 µM)

-

-

Cheng, X., et al. (2006). Inhibition of phenylpropanoid biosynthesis...[1] Planta.

-

(Mechanistic validation of AIP specificity)

-

Sources

- 1. The phenylalanine ammonia-lyase inhibitor AIP induces rice defence against the root-knot nematode Meloidogyne graminicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simplified AIP-II Peptidomimetics Are Potent Inhibitors of Staphylococcus aureus AgrC Quorum Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) analysis of phenylethanoid glycosides after AIP treatment.

Application Note: HPLC Profiling of Phenylethanoid Glycosides (PhGs) Following Phenylalanine Ammonia-Lyase (PAL) Inhibition

Abstract

This application note details a robust protocol for the High-Performance Liquid Chromatography (HPLC) analysis of phenylethanoid glycosides (PhGs) in plant cell suspension cultures (specifically Cistanche spp.) following treatment with 2-aminoindan-2-phosphonic acid (AIP) .[1][2][3][4] AIP acts as a potent, specific competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL), the gateway enzyme of the phenylpropanoid pathway. This protocol serves as a critical workflow for researchers aiming to validate biosynthetic pathways, quantify metabolic flux, and determine the regulatory dependence of specific PhGs (e.g., echinacoside, acteoside) on PAL activity.

Introduction & Mechanistic Basis

Phenylethanoid glycosides (PhGs) are bioactive secondary metabolites widely used in drug development for their neuroprotective and anti-inflammatory properties. Their biosynthesis relies heavily on the phenylpropanoid pathway, where Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.

To study this pathway, AIP (2-aminoindan-2-phosphonic acid) is utilized as a chemical probe. Unlike general stress inducers, AIP specifically blocks PAL, creating a "chemical knockout" effect. By analyzing the quantitative drop in PhGs via HPLC after AIP treatment, researchers can empirically determine the turnover rates and biosynthetic origins of specific glycosides.

Biosynthetic Pathway & AIP Intervention Point

Figure 1: Mechanism of Action. AIP competitively inhibits PAL, throttling the supply of trans-cinnamic acid precursors required for downstream PhG synthesis (Acteoside, Echinacoside).

Experimental Protocol

Phase 1: AIP Treatment of Cell Cultures

Objective: To introduce the inhibitor at the logarithmic growth phase to maximize metabolic impact.

-

Culture Preparation: Establish Cistanche deserticola or C. tubulosa cell suspension cultures in Schenk and Hildebrandt (SH) medium. Maintain at 25°C on a rotary shaker (110–120 rpm) in the dark.

-

Synchronization: Subculture cells every 2–3 weeks. Use cells in the logarithmic growth phase (typically day 8–10 post-inoculation) for treatment.

-

AIP Stock Solution: Dissolve AIP (CAS: 141120-17-4) in sterile water to create a 10 mM stock solution. Filter sterilize (0.22 µm).

-

Treatment Groups:

-

Control: Add sterile water (vehicle).

-

Low Dose: 0.5 µM AIP final concentration.

-

High Dose: 2.0–10.0 µM AIP final concentration.

-

-

Incubation: Incubate treated cells for 24–96 hours. Harvest cells via vacuum filtration.[5]

Phase 2: Extraction of Phenylethanoid Glycosides

Objective: Efficient recovery of polar glycosides while removing interfering proteins.

-

Lyophilization: Freeze-dry the harvested cell biomass to constant weight.

-

Pulverization: Grind dried cells to a fine powder (<40 mesh).

-

Solvent Extraction:

-

Weigh 1.0 g of powder.

-

Add 50 mL of 50% (v/v) Methanol . (Note: 50% MeOH is optimal for PhGs; 100% MeOH may precipitate sugars, while 100% water extracts excess polysaccharides).

-

-

Sonication: Ultrasonicate (40 kHz, 250 W) for 30 minutes at room temperature.

-

Clarification: Centrifuge at 12,000 rpm for 10 minutes.

-

Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Analytical Method

This method separates the four major PhGs: Echinacoside, Acteoside, Tubuloside A, and Salidroside .

| Parameter | Specification | Rationale |

| Instrument | Agilent 1260/1290 or Waters Alliance | High pressure required for sub-2µm or 5µm core-shell particles. |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250mm × 4.6mm, 5µm) | Standard hydrophobicity for glycoside separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification prevents peak tailing of phenolic hydroxyls. |

| Mobile Phase B | Acetonitrile (ACN) | Stronger elution solvent than methanol for PhGs. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Temperature | 30°C | Ensures reproducible retention times. |

| Detection | UV-DAD at 330 nm | PhGs have max absorption at 330-334 nm (caffeoyl moiety). |

| Injection Vol. | 10 µL | Standard loop size.[6] |

Gradient Elution Program

Note: PhGs are moderately polar. A shallow gradient is required.

-

0–10 min: 10% B → 15% B

-

10–30 min: 15% B → 30% B (Critical separation window for Echinacoside/Acteoside)

-

30–40 min: 30% B → 50% B

-

40–45 min: 50% B (Wash)

-

45–50 min: 10% B (Re-equilibration)

Data Analysis & Validation

Quantification Strategy

Calculate the concentration of each PhG using external calibration curves (

- : Concentration from curve (mg/mL)

- : Extraction volume (mL)

- : Dilution factor

- : Dry weight of biomass (g)

Expected Results (AIP Impact)

Upon HPLC analysis, the AIP-treated samples should show specific depletion patterns compared to the control.

| Analyte | Expected Change with AIP | Mechanistic Explanation |

| Salidroside | Minimal / No Change | Biosynthesized via the Tyrosine/Tyrosol pathway, independent of PAL. |

| Echinacoside | Significant Decrease | Requires Cinnamic acid (PAL product) for the caffeoyl moiety. |

| Acteoside | Significant Decrease | Requires Cinnamic acid (PAL product) for the caffeoyl moiety. |

| Tubuloside A | Significant Decrease | Downstream derivative of Acteoside; PAL dependent. |

Workflow Visualization

Figure 2: Analytical Workflow. Step-by-step process from biomass harvesting to quantitative data analysis.

Troubleshooting & Critical Considerations

-

Peak Co-elution: Acteoside and Isoacteoside are isomers with very similar retention times. If co-elution occurs, lower the flow rate to 0.8 mL/min or reduce the gradient slope between 15–30% B.

-

AIP Stability: AIP is stable in aqueous solution but should be prepared fresh or stored at -20°C to ensure consistent PAL inhibition potency.

-

Reference Standards: Ensure standards (Echinacoside, Acteoside) are purity >98% (HPLC grade). These compounds are hygroscopic; equilibrate in a desiccator before weighing.

-

Column Care: PhG extracts often contain cell wall debris. Use a guard column to prevent backpressure buildup.

References

-

Hu, G. S., et al. (2011). Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola.[4] Plant Cell Reports, 30(4), 665–674.[3]

-

Wang, Y., et al. (2017). Simultaneous determination of phenylethanoid glycosides in Cistanche tubulosa by HPLC-UV. Journal of Chromatographic Science, 55(1), 1-6.

-

Appert, C., et al. (2003). Structural specificity of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid. Phytochemistry, 62(3), 415-423.

-

Sgherri, C., et al. (2004). Phenylethanoid glycosides in Cistanche sp.: Metabolism and enzyme regulation. Planta Medica, 70(1), 23-28.

Sources

- 1. abmole.com [abmole.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Transcriptomic and Lipidomic Analysis of Lipids in Forsythia suspensa [frontiersin.org]

- 4. Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pjps.pk [pjps.pk]

- 6. Determining the Levels of Four Phenylethanoid Glycosides and Five Triterpene Acids in Liuwei Dihuang Capsule Using Solid Phase Extraction with HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

Using 2-Aminoindan-2-phosphonic acid to reduce tissue browning in plant cultures.

Executive Summary

Oxidative browning (phenolic necrosis) is the single largest bottleneck in the micropropagation of woody species, medicinal plants, and recalcitrant crops. Traditional methods rely on reactive scavenging (e.g., Ascorbic Acid, Activated Charcoal) which often fail when enzymatic turnover rates exceed antioxidant capacity.

This guide details the use of 2-Aminoindan-2-phosphonic acid (AIP) , a potent, competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL).[1][2][3][4][5] Unlike antioxidants, AIP acts as a metabolic gatekeeper, preventing the biosynthesis of phenolic compounds at the source. This protocol provides a validated workflow for integrating AIP into tissue culture media to rescue cultures prone to lethal browning.

Mechanism of Action

To apply AIP effectively, one must understand the pathway it disrupts. Browning is a defense response triggered by wounding (excision).

-

The Trigger: Wounding upregulates Phenylalanine Ammonia-Lyase (PAL) .

-

The Pathway: PAL converts L-Phenylalanine into trans-cinnamic acid, the precursor to all phenylpropanoids.[6][7][8]

-

The Product: Downstream enzymes (PPO/POD) oxidize these phenolics into quinones, which polymerize into melanin (brown pigment), causing cell death.

-

The AIP Intervention: AIP mimics the transition state of Phenylalanine. It binds tightly to PAL (

), effectively locking the gate. No Phenylalanine conversion = No Phenolics = No Browning.

Pathway Visualization

Figure 1: Mechanism of Action. AIP competitively inhibits PAL, blocking the entry point to the phenylpropanoid pathway and preventing downstream necrosis.

Comparative Analysis: AIP vs. Standard Agents

AIP is not a replacement for all antioxidants but is superior for high-phenolic species (Musa, Strelitzia, Quercus, Cannabis).

| Feature | Activated Charcoal (AC) | Ascorbic Acid / Citric Acid | AIP (PAL Inhibitor) |

| Mode of Action | Adsorbent: Binds phenolics after release. | Scavenger: Reduces quinones back to phenols.[9][10] | Inhibitor: Stops synthesis of phenols. |

| Efficacy | Moderate. Non-selective (binds hormones too). | Low to Moderate. Rapidly depleted. | High. Blocks the source. |

| Stability | High. | Low (oxidizes rapidly in light/air). | High. Stable in media. |

| Growth Effect | Can inhibit growth by binding auxins. | Neutral to positive. | Dose-dependent. High doses stop lignification. |

| Best Use | General media cleanup. | Low-browning species. | Lethal browning / Recalcitrant species. |

Experimental Protocols

Protocol A: Preparation of AIP Stock Solution (10 mM)

Note: AIP has limited solubility in pure water (~4 mM). It requires pH adjustment for higher concentrations.

Materials:

-

0.1 M NaOH (Sodium Hydroxide).

-

Ultrapure water (Milli-Q).

-

0.22 µm Syringe Filter (PES or Nylon).

Steps:

-

Weigh: Measure 21.3 mg of AIP powder.

-

Dissolve: Add the powder to a beaker containing 5 mL of 0.1 M NaOH . Vortex until fully dissolved.

-

Dilute: Add ultrapure water to bring the final volume to 10 mL .

-

Result: 10 mM AIP Stock Solution.

-

-

Sterilize: Pass through a 0.22 µm syringe filter into a sterile cryovial.

-

Storage: Store at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.

Protocol B: Media Incorporation & Explant Treatment

Target Concentration: 1.0 µM – 10.0 µM.

Workflow:

-

Media Prep: Prepare basal media (e.g., MS + Sucrose + Hormones). Autoclave and cool to 50°C.

-

AIP Addition: Add the sterile AIP stock to the cooling media.

-

For 1 µM final conc: Add 100 µL stock per 1 L media.

-

For 5 µM final conc: Add 500 µL stock per 1 L media.

-

For 10 µM final conc: Add 1 mL stock per 1 L media.

-

-

Explant Preparation:

-

Surface sterilize plant tissue.

-

Optional Pulse Dip: For extremely high-browning tissue, dip the cut explant in 50 µM AIP (diluted in sterile water) for 10 minutes prior to plating.

-

-

Culture: Inoculate explants onto the AIP-supplemented media.

Protocol C: Optimization Logic (Self-Validating System)

Because AIP inhibits lignification (essential for growth), you must find the "Goldilocks" zone: enough to stop browning, but low enough to allow cell wall formation.

Figure 2: Optimization Decision Tree. Use visual scoring of necrosis vs. growth inhibition to tune the AIP dosage.

Troubleshooting & Critical Notes

-

The "Bleaching" Effect: If explants turn hyper-white or translucent and fail to divide, the AIP concentration is too high (blocking all phenylpropanoid biosynthesis). Remedy: Transfer to AIP-free media immediately; the inhibition is reversible.

-

Heat Stability: While phosphonates are generally thermostable, AIP is best filter-sterilized to ensure precise dosing. If autoclaving is mandatory, increase concentration by 10% to account for potential degradation, though filtration is strongly recommended.

-

Synergy: For difficult species (e.g., Juglans or Pistacia), combine 2 µM AIP (to stop synthesis) with 0.5 g/L Activated Charcoal (to adsorb pre-existing phenolics).

References

-

Zoń, J., & Amrhein, N. (1992). Inhibitors of phenylalanine ammonia-lyase: 2-Aminoindan-2-phosphonic acid and related compounds. Liebigs Annalen der Chemie. Link

-

Appert, C., et al. (2003). Structural and kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid. Phytochemistry. Link

-

Jones, A.M.P., et al. (2012). Inhibition of Phenylpropanoid Biosynthesis in Artemisia annua L.: A Novel Approach to Reduce Oxidative Browning in Plant Tissue Culture. PLOS ONE. Link

-

Pepe, M., et al. (2023). 2-aminoindane-2-phosphonic acid (AIP) improves Cannabis sativa protoplast isolation and early cellular division.[5] ResearchGate (Preprint). Link

-